2-Amino-N-furan-2-ylmethyl-3-(1H-indol-3-yl)-propionamide
Overview
Description
2-Amino-N-furan-2-ylmethyl-3-(1H-indol-3-yl)-propionamide is a complex organic compound with the molecular formula C16H17N3O2 and a molecular weight of 283.33 g/mol . This compound is characterized by the presence of an indole ring, a furan ring, and an amino group, making it a versatile molecule in various chemical and biological applications.
Mechanism of Action
Target of Action
The primary target of 2-Amino-N-furan-2-ylmethyl-3-(1H-indol-3-yl)-propionamide is the Epidermal Growth Factor Receptor (EGFR) . EGFR is a transmembrane protein that is activated by binding of its specific ligands, including epidermal growth factor and transforming growth factor α (TGFα) amongst others. EGFR is a member of the ErbB family of receptors, a subfamily of four closely related receptor tyrosine kinases: EGFR (ErbB-1), HER2/c-neu (ErbB-2), Her 3 (ErbB-3) and Her 4 (ErbB-4).
Mode of Action
The compound interacts with EGFR, inhibiting its activity This inhibition prevents the activation of the downstream signaling pathways that lead to cell proliferation and survival
Biochemical Pathways
The inhibition of EGFR by this compound affects several downstream pathways, including the PI3K/Akt pathway and the Ras/Raf/MAPK pathway . These pathways are involved in cell survival, proliferation, and differentiation. By inhibiting EGFR, the compound can disrupt these pathways, leading to reduced cell proliferation and survival.
Result of Action
The result of the compound’s action is a reduction in cell proliferation and survival . This is due to the inhibition of EGFR and the subsequent disruption of downstream signaling pathways. This makes this compound a potential therapeutic agent for diseases characterized by overactive EGFR signaling, such as certain types of cancer.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-N-furan-2-ylmethyl-3-(1H-indol-3-yl)-propionamide typically involves the following steps:
Formation of the Indole Derivative: The indole ring is synthesized through a Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Attachment of the Furan Ring: The furan ring is introduced via a nucleophilic substitution reaction, where a furan-2-ylmethyl halide reacts with the indole derivative.
Introduction of the Amino Group: The amino group is incorporated through a reductive amination reaction, where an amine reacts with an aldehyde or ketone in the presence of a reducing agent such as sodium cyanoborohydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-Amino-N-furan-2-ylmethyl-3-(1H-indol-3-yl)-propionamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the furan or indole rings, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogenated reagents, nucleophiles, polar aprotic solvents.
Major Products Formed
Scientific Research Applications
2-Amino-N-furan-2-ylmethyl-3-(1H-indol-3-yl)-propionamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of novel materials and as a precursor for the synthesis of functionalized polymers
Comparison with Similar Compounds
Similar Compounds
N-(Furan-2-ylmethyl)-1H-indole-3-carboxamide: Shares structural similarities but differs in the functional groups attached to the indole and furan rings.
2-Amino-N-(furan-2-ylmethyl)-3-(1H-indol-3-yl)propanamide: A stereoisomer with similar properties but different spatial arrangement of atoms
Uniqueness
2-Amino-N-furan-2-ylmethyl-3-(1H-indol-3-yl)-propionamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to interact with multiple molecular targets and modulate various biological pathways sets it apart from similar compounds .
Properties
IUPAC Name |
2-amino-N-(furan-2-ylmethyl)-3-(1H-indol-3-yl)propanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2/c17-14(16(20)19-10-12-4-3-7-21-12)8-11-9-18-15-6-2-1-5-13(11)15/h1-7,9,14,18H,8,10,17H2,(H,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQLXKOCHDBPFLL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(C(=O)NCC3=CC=CO3)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>42.5 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24807632 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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